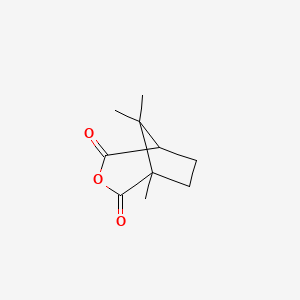

Dl-camphoric anhydride

Description

The exact mass of the compound Camphoric anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657821. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

595-30-2 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-5-4-6-8(11)13-9(12)7(5)10(6,2)3/h5-7H,4H2,1-3H3 |

InChI Key |

DLFUZOOSJJODPF-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

Other CAS No. |

76-32-4 595-31-3 595-30-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Racemic Nature of DL-Camphoric Anhydride

Abstract: This technical guide provides a comprehensive examination of the stereochemical properties of DL-camphoric anhydride, intended for researchers, scientists, and professionals in drug development. We delve into the molecular basis of its chirality, the thermodynamic and kinetic principles governing the formation of its racemic state, and the distinct properties that differentiate the racemate from its constituent enantiomers. This document further presents detailed, field-proven experimental protocols for the synthesis, characterization, and crucial chiral resolution of this compound, thereby offering a practical framework for its study and application. The significance of understanding such racemic systems is contextualized within the broader fields of asymmetric synthesis and pharmaceutical science, where stereochemical identity is paramount.

Introduction to Stereoisomerism and Camphoric Anhydride

In the realm of molecular science, stereochemistry—the three-dimensional arrangement of atoms—is a critical determinant of a compound's physical, chemical, and biological properties. Molecules that possess one or more chiral centers can exist as enantiomers: pairs of non-superimposable mirror images. When a mixture contains equal, 50:50 proportions of two enantiomers, it is termed a racemic mixture or a racemate.[1][2][3] A defining characteristic of a racemic mixture is its optical inactivity; the equal and opposite rotation of plane-polarized light by each enantiomer results in a net rotation of zero.[1]

Camphoric anhydride (1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione) is a derivative of camphor and a classic model for exploring these principles. Its rigid bicyclic structure contains two chiral centers, giving rise to a pair of enantiomers: (+)-camphoric anhydride and (-)-camphoric anhydride. The equimolar mixture of these two is known as this compound, the subject of this guide. Understanding the racemic nature of this compound is not merely an academic exercise; it provides foundational knowledge applicable to the synthesis, separation, and analysis of chiral molecules, a cornerstone of modern drug discovery and materials science.

Part 1: The Molecular Basis of Chirality in Camphoric Anhydride

The chirality of camphoric anhydride originates from its precursor, camphoric acid, which possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. Upon dehydration to form the cyclic anhydride, these chiral centers are preserved. The resulting enantiomers are designated based on their optical rotation: the dextrorotatory (+) form and the levorotatory (-) form.

These enantiomers are physically and chemically identical in an achiral environment but differ profoundly in their interaction with other chiral entities, including polarized light and biological receptors. The racemic mixture, this compound, however, often exhibits distinct physical properties, such as melting point and solubility, compared to the pure enantiomers. This is because the crystal lattice of a racemic compound (a true racemate) can be more or less stable than that of the pure enantiomers, arising from different intermolecular interactions between like (homochiral) and unlike (heterochiral) molecules.

Caption: Enantiomers of Camphoric Anhydride.

Data Presentation: Physicochemical Properties

The distinction between the racemic mixture and its constituent enantiomers is quantitatively evident in their physical properties. The data below has been aggregated from authoritative chemical databases.

| Property | (+)-Camphoric Anhydride | (-)-Camphoric Anhydride | (±)-Camphoric Anhydride (Racemate) |

| Synonym | D-Camphoric anhydride | L-Camphoric anhydride | This compound |

| CAS Number | 2697-43-0 | 595-31-3[4] | 595-30-2[5][6] |

| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White fine crystalline powder[5] |

| Melting Point | ~221-223 °C | ~221-223 °C | 222-225 °C[1][6] |

| Specific Rotation | Positive (+) | Negative (-) | 0° (optically inactive) |

Note: The melting points of the pure enantiomers and the racemate are very close, which can occur in some systems. However, a mixed melting point test would show a depression.

Part 2: Formation and Crystallography of the Racemate

A racemic mixture can be formed either by mixing equal quantities of the pure enantiomers or, more commonly, through a chemical synthesis that does not involve chiral catalysts or reagents.[1] The synthesis of camphoric acid via the oxidation of camphor, an achiral process, typically yields the racemic DL-form, which is then dehydrated to this compound.

The crystallization of a racemate can result in one of three solid forms:

-

Conglomerate: A mechanical mixture of separate crystals of the (+) and (-) enantiomers. This occurs in only 5-10% of racemates.

-

Racemic Compound (True Racemate): A homogenous crystalline phase where the (+) and (-) enantiomers are present in a 1:1 ordered ratio within the unit cell. The interactions between opposite enantiomers (heterochiral) are stronger than between like enantiomers (homochiral).

-

Pseudoracemate (Solid Solution): A homogenous phase where the enantiomers are randomly distributed within the crystal lattice.

Low-temperature single-crystal neutron diffraction studies of (±)-camphoric anhydride have determined its crystal structure.[4] The data reveals that it crystallizes in the centrosymmetric space group P2₁/n, which definitively classifies it as a racemic compound .[4] The presence of a center of inversion in the crystal lattice requires both enantiomers to be present in equal amounts, providing crystallographic proof of its racemic nature at the atomic level.

Caption: Synthesis of Racemic this compound.

Part 3: Experimental Analysis and Verification

The racemic nature of a sample of this compound can be rigorously verified through a series of logical, self-validating experimental protocols.

Protocol 1: Synthesis of this compound from DL-Camphoric Acid

This protocol details the conversion of the commercially available racemic acid to the anhydride. The causality for using a dehydrating agent like acetic anhydride is its efficacy in removing water to drive the cyclization reaction, forming the stable five-membered anhydride ring.

-

Materials: DL-Camphoric acid, Acetic anhydride, round-bottom flask, reflux condenser, heating mantle, crystallization dish, vacuum filtration apparatus, diethyl ether (or petroleum ether).

-

Methodology:

-

Place 10 g of DL-camphoric acid and 20 mL of acetic anhydride into a 100 mL round-bottom flask.

-

Fit the flask with a reflux condenser (with a drying tube) and heat the mixture gently under reflux for 2 hours. The solid will dissolve as the reaction proceeds.

-

Allow the solution to cool to room temperature, then cool further in an ice bath. Crystals of this compound will form.

-

Collect the crystals by vacuum filtration and wash them with two small portions of cold, dry diethyl ether to remove residual acetic acid and anhydride.

-

Dry the crystals under vacuum.

-

-

Validation: The success of the synthesis is confirmed by melting point analysis and IR spectroscopy. The melting point should align with the literature value for the racemate (222-225 °C).[1][6] The IR spectrum should show the characteristic symmetric and asymmetric C=O stretching bands for a cyclic anhydride (approx. 1845 cm⁻¹ and 1780 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Protocol 2: Characterization of Optical Activity

This protocol directly tests the defining feature of a racemate. The choice of polarimetry is causal: it is the only common benchtop technique that directly measures the macroscopic effect of molecular chirality.

-

Materials: Synthesized this compound, a suitable solvent (e.g., ethanol or chloroform), volumetric flask, polarimeter.

-

Methodology:

-

Accurately prepare a solution of the synthesized this compound of known concentration (e.g., 1 g per 100 mL) in a suitable solvent.

-

Calibrate the polarimeter with a blank (pure solvent).

-

Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.

-

Measure the optical rotation.

-

-

Validation: A racemic mixture will exhibit an observed rotation of 0°. Any significant deviation from zero would indicate an unequal mixture of enantiomers (a scalemic mixture) or the presence of chiral impurities.

Protocol 3: Chiral Resolution of this compound

This is the definitive experiment to prove the sample is a mixture of separable enantiomers. The underlying principle is the conversion of the enantiomeric pair into a pair of diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated by conventional means like fractional crystallization.

Caption: Experimental Workflow for Chiral Resolution.

-

Materials: this compound, water, (+)-brucine (or another suitable chiral base), methanol, hydrochloric acid, equipment for reflux, filtration, and crystallization.

-

Methodology:

-

Hydrolysis: Reflux 10 g of this compound with 100 mL of water until fully dissolved and hydrolyzed to DL-camphoric acid. Cool the solution to crystallize the acid, then filter and dry.

-

Diastereomeric Salt Formation: Dissolve the DL-camphoric acid in hot methanol. In a separate flask, dissolve a stoichiometric equivalent of a chiral resolving agent, such as (+)-brucine, in hot methanol.

-

Mix the two hot solutions. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

-

Fractional Crystallization: Isolate the crystals by filtration. This first crop will be enriched in one diastereomer. The purity can be increased by recrystallizing from fresh methanol. The mother liquor is now enriched in the other, more soluble diastereomer.

-

Regeneration of Enantiomers:

-

Treat the isolated, purified diastereomeric salt with dilute hydrochloric acid to precipitate the pure enantiomeric acid (e.g., L-camphoric acid). The protonated chiral base will remain in the aqueous solution.

-

Filter, wash, and dry the pure enantiomeric acid.

-

Repeat the process with the mother liquor to isolate the other enantiomer (D-camphoric acid).

-

-

-

Validation: The success of the resolution is confirmed by measuring the specific rotation of the separated camphoric acid samples. One should be dextrorotatory (+) and the other levorotatory (-), with equal magnitude. Converting these pure acids back to their respective anhydrides will yield the optically pure enantiomers of camphoric anhydride.

Part 4: Significance in Research and Drug Development

A deep understanding of racemic systems like this compound is vital for several reasons:

-

Chiral Resolving Agents: The enantiomers of camphoric acid are themselves used as tools to resolve other racemic mixtures, particularly amines.

-

Asymmetric Synthesis: Pure enantiomers of camphoric acid and its derivatives serve as valuable chiral building blocks or auxiliaries in the synthesis of complex molecules, ensuring the final product has the desired stereochemistry.

-

Pharmaceutical Relevance: Stereochemistry is critical in pharmacology, as different enantiomers of a drug can have drastically different potencies, metabolic fates, or toxicities. The infamous case of thalidomide is a stark reminder of this principle. Therefore, the ability to synthesize and separate enantiomers is a core competency in drug development.

-

Racemic Crystallography: For molecules that are difficult to crystallize, preparing a racemic mixture can be a powerful strategy. Racemic compounds often have a higher propensity to form well-ordered, diffraction-quality crystals. Their centrosymmetric nature can also simplify the process of solving the X-ray crystal structure.

Conclusion

This compound serves as an exemplary model for the study of racemic mixtures. It is an equimolar composition of two non-superimposable mirror-image molecules, a fact substantiated by its synthesis from achiral precursors, its confirmed optical inactivity, and its definitive crystallographic structure as a racemic compound. The ultimate proof of its racemic nature lies in its experimental separation into its constituent dextro- and levorotatory enantiomers through chiral resolution. The principles and protocols detailed in this guide not only illuminate the specific case of this compound but also provide a robust, scientifically-grounded framework for the analysis and manipulation of any chiral compound, a skill set of indispensable value to scientists in chemistry and drug development.

References

-

National Center for Biotechnology Information. L-Camphoric anhydride. PubChem Compound Database. [Link]

-

ChemBK. DL-CAMPHOR ANHYDRIDE. [Link]

-

Master Organic Chemistry. What's a Racemic Mixture?. [Link]

-

Chemistry Steps. Specific Rotation. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Yeates, T. O., & Kent, S. B. (2012). Racemic crystallography—Easy crystals and easy structures: What's not to like?. Protein Science. [Link]

-

Britannica. Racemic mixture. [Link]

-

Patsnap. Racemic Mixture Explained: Definition, Properties, and Examples. [Link]

-

Vedantu. Racemic Mixture: Definition, Properties & Examples Explained. [Link]

Sources

- 1. This compound | 76-32-4 [chemicalbook.com]

- 2. L-Camphoric anhydride | C10H14O3 | CID 11788648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 595-30-2 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 6. Camphoric Acid | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Chirality and Stereochemistry of Camphoric Anhydride Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the stereochemical intricacies of camphoric anhydride isomers. Moving beyond a surface-level overview, we will delve into the foundational principles of their chirality, methods for their separation and synthesis, detailed spectroscopic characterization, and their applications as valuable chiral building blocks in the pharmaceutical and fine chemical industries. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work with these versatile molecules.

The Stereochemical Landscape of Camphoric Anhydride's Precursor: Camphoric Acid

The stereochemistry of camphoric anhydride is intrinsically linked to its parent molecule, camphoric acid, which is systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid for the dextrorotatory (+) form.[1] This dicarboxylic acid possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring.

The naturally occurring and most common form is the cis-isomer, where the two carboxylic acid groups reside on the same face of the cyclopentane ring. This cis-isomer exists as a pair of enantiomers:

-

(+)-Camphoric acid: (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

-

(-)-Camphoric acid: (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2][3]

A less common diastereomer is trans-camphoric acid, also known as isocamphoric acid, where the carboxylic acid groups are on opposite faces of the ring.[4] This guide will focus on the anhydrides derived from the more prevalent cis-camphoric acid enantiomers.

The formation of camphoric anhydride from cis-camphoric acid involves an intramolecular dehydration reaction, which locks the relative stereochemistry of the C1 and C3 positions into the resulting bicyclic anhydride structure. Consequently, the enantiomeric purity of the starting camphoric acid directly dictates the enantiomeric purity of the synthesized anhydride.

Figure 1: Stereochemical relationship between camphoric acid isomers and their corresponding anhydrides.

Synthesis and Chiral Resolution: From Racemate to Enantiopure Anhydride

Commercially, camphoric acid is often available as a racemic mixture. For stereospecific applications, the resolution of this racemate into its constituent enantiomers is a critical first step. The subsequent conversion to the enantiopure anhydride is a relatively straightforward dehydration.

Chiral Resolution of Racemic Camphoric Acid

The classical method for resolving a racemic carboxylic acid involves the formation of diastereomeric salts with a chiral base.[5][6] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Brucine, a readily available and inexpensive chiral alkaloid, is a commonly used resolving agent for acidic compounds.[6]

Causality: This protocol leverages the differential solubility of the two diastereomeric salts formed between the enantiomers of camphoric acid and the single enantiomer of brucine. One salt will preferentially crystallize from the solution, allowing for its physical separation. Subsequent acidification regenerates the enantiomerically enriched camphoric acid.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic camphoric acid in a suitable hot solvent, such as ethanol or methanol. In a separate container, dissolve an equimolar amount of anhydrous (-)-brucine in the same hot solvent.

-

Crystallization: Slowly add the hot brucine solution to the camphoric acid solution with continuous stirring. Allow the mixture to cool gradually to room temperature. The diastereomeric salt of one enantiomer will begin to precipitate. For optimal crystallization, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is now enriched in the other diastereomeric salt.

-

Liberation of Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water. Add a strong acid, such as 2 M hydrochloric acid, with vigorous stirring to protonate the carboxylate and the brucine, breaking the salt.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, like diethyl ether, to isolate the enantiomerically enriched camphoric acid.

-

Purification and Analysis: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The optical purity of the resulting camphoric acid should be determined by measuring its specific rotation. The process of recrystallization of the diastereomeric salt may need to be repeated to achieve higher enantiomeric excess.

Synthesis of Enantiopure Camphoric Anhydride

The conversion of enantiopure cis-camphoric acid to its corresponding anhydride is a standard dehydration reaction. A common and effective method involves heating the dicarboxylic acid with acetic anhydride.

Causality: Acetic anhydride serves as both a dehydrating agent and a solvent in this reaction. The elevated temperature facilitates the intramolecular condensation of the two carboxylic acid groups to form the cyclic anhydride, with acetic acid as a byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (-)-camphoric acid and an excess of acetic anhydride.

-

Heating: Heat the mixture under reflux for approximately 2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure (-)-camphoric anhydride.[7]

Figure 2: Experimental workflow for the preparation of enantiopure camphoric anhydride.

Physicochemical and Spectroscopic Characterization of Camphoric Anhydride Isomers

The differentiation between the racemic mixture and the individual enantiomers of camphoric anhydride relies on a combination of physical and spectroscopic techniques.

| Property | (+/-)-Camphoric Anhydride | (+)- or (-)-Camphoric Anhydride | Rationale for Difference |

| IUPAC Name | (±)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | (1R,5S)- or (1S,5R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione[4][8] | Specifies the absolute stereochemistry at the chiral centers. |

| Melting Point | 222-225 °C[9] | Typically similar to the racemate, but a mixed melting point would show depression. | Racemates can sometimes have different melting points than the pure enantiomers. |

| Optical Activity | Inactive | Optically active | Enantiomers rotate plane-polarized light in equal but opposite directions. The racemic mixture is inactive due to external compensation.[6] |

| Specific Rotation [α] | 0° | Non-zero value (e.g., [α]D = + value for (+) isomer) | This is the defining characteristic of a chiral, non-racemic substance.[10] |

Infrared (IR) Spectroscopy

The IR spectrum of camphoric anhydride is characterized by the distinctive features of a cyclic acid anhydride. The most prominent of these are two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations.

-

Asymmetric C=O Stretch: Typically observed at a higher wavenumber.

-

Symmetric C=O Stretch: Observed at a lower wavenumber.

For a saturated cyclic anhydride like camphoric anhydride, these bands are expected in the regions of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹.[11] The IR spectra of the (+), (-), and (±) forms will be identical, as IR spectroscopy is not a chiral technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of camphoric anhydride. While the spectra of the (+) and (-) enantiomers are identical in an achiral solvent, the presence of a chiral shift reagent can, in principle, be used to distinguish them.

Chiroptical Properties

The defining characteristic of the enantiomers of camphoric anhydride is their ability to rotate plane-polarized light. The specific rotation is a fundamental physical constant for a chiral molecule.

-

(+)-Camphoric Anhydride ((1R,5S)-isomer): Exhibits a positive specific rotation.[8]

-

(-)-Camphoric Anhydride ((1S,5R)-isomer): Exhibits a negative specific rotation of equal magnitude under the same conditions.

-

(±)-Camphoric Anhydride: Has a specific rotation of zero.

Precise values for the specific rotation can vary with solvent, concentration, and temperature, and should always be reported with these parameters.

Applications in Asymmetric Synthesis and Drug Development

The rigid, well-defined stereochemistry of enantiopure camphoric anhydride and its derivatives makes them valuable tools in asymmetric synthesis, where the goal is to create a single enantiomer of a target molecule.

Chiral Auxiliaries and Ligands

Camphoric anhydride can serve as a starting material for the synthesis of more complex chiral auxiliaries and ligands.[12] These chiral molecules are temporarily attached to a substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary can be removed and recycled. For example, camphoric acid and its derivatives are used to create ligands for asymmetric catalysis.

Chiral Building Blocks in Pharmaceutical Synthesis

The camphor framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Camphoric anhydride provides a synthetically versatile entry point to this scaffold. For instance, derivatives of camphoric anhydride have been investigated for the synthesis of acylhydrazone compounds with potential antifungal activity.[2] Furthermore, the general class of anhydrides has been explored for creating prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) to potentially extend their duration of action.

Conclusion

The stereoisomers of camphoric anhydride, derived from the enantiomers of cis-camphoric acid, are more than just chemical curiosities. They are accessible, enantiopure building blocks with a rich stereochemical character. A thorough understanding of their synthesis, resolution, and spectroscopic properties is essential for their effective application. For researchers in drug development and asymmetric synthesis, enantiopure camphoric anhydride offers a cost-effective and versatile starting point for the construction of complex chiral molecules, from novel catalysts to potential therapeutic agents. The protocols and data presented in this guide provide a solid foundation for harnessing the potential of these valuable chiral synthons.

References

-

Wikipedia. (2023, December 1). Chiral resolution. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Wikipedia. (2023, May 27). Camphoric acid. In Wikipedia. Retrieved from [Link]

- Ma, X.-L., et al. (2014). Synthesis and antifungal activity of camphoric acid-based acylhydrazone compounds. De Gruyter.

-

Zhao, X., Nguyen, E. T., Hong, A. N., Feng, P., & Bu, X. (n.d.). Chiral Isocamphoric Acid: Founding a Large Family of Homochiral Porous Materials. California State University, Long Beach. Retrieved from [Link]

- Mahes, M. (n.d.).

-

St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). CAMPHORIC ANHYDRIDE, (1R,5S)-. Retrieved from [Link]

-

Chemistry and Industry of Forest Products. (n.d.). Synthesis of Camphoric Anhydride from α-Pinene. Retrieved from [Link]

- Domb, A. J., & Kumar, N. (2003).

- Google Patents. (n.d.). CN101906107A - A method for synthesizing camphoric anhydride by α-pinene.

-

National Center for Biotechnology Information. (n.d.). L-Camphoric anhydride. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.

-

ResearchGate. (n.d.). Camphor as Chiral Motif in Ligand Design - Applications in Catalysis and Complexation Gas-Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid. Green Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H and (13)C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by alpha-Cyclodextrin. PubMed. Retrieved from [Link]

-

ACG Publications. (2023, May 22). Synthesis of heterocyclic compounds from camphor. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (2023, November 9). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Retrieved from [Link]

-

Glasgow Theses Service. (n.d.). The OPTICAL ROTATION of CAMPHOR and some DERIVATIVES. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101906107A - A method for synthesizing camphoric anhydride by α-pinene - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. DL-CAMPHORIC ANHYDRIDE | 76-32-4 [chemicalbook.com]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. D-(+)-Camphoric acid(124-83-4) 1H NMR [m.chemicalbook.com]

Navigating the Nuances of DL-Camphoric Anhydride: A Researcher's Guide to Safe and Effective Handling

For the discerning researcher, scientist, and drug development professional, the utility of DL-Camphoric anhydride as a chiral building block and versatile reagent in organic synthesis is well-established. Its rigid bicyclic structure provides a unique scaffold for the synthesis of complex molecules. However, realizing its full potential necessitates a deep understanding of its chemical nature and a rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, moving beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Core Hazard Profile: More Than Just an Irritant

This compound is a white crystalline solid that, while stable at room temperature, possesses a hazard profile that demands respect.[1] Its primary risks stem from its classification as a harmful and irritating substance. A comprehensive understanding of its chemical and physical properties is the foundation of safe handling.

Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 220-225 °C | [2] |

| Boiling Point | 269-271 °C | [2] |

| Solubility | Hydrolyzes in water. Soluble in organic solvents like alcohol, ether, and chloroform. | [1][2] |

| Sensitivity | Moisture sensitive | [2] |

The most critical property to consider in handling this compound is its moisture sensitivity .[2] As an anhydride, it readily reacts with water, including atmospheric moisture, to hydrolyze back to its parent dicarboxylic acid, camphoric acid. This reaction is not merely a matter of sample degradation; it can also lead to pressure buildup in sealed containers if moisture is present.

The Cornerstone of Safety: Proactive Engineering and Personal Controls

A multi-layered approach to safety, integrating engineering controls, administrative protocols, and personal protective equipment (PPE), is paramount when working with this compound.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3] This is non-negotiable. The rationale extends beyond merely containing the solid particles; it is crucial for mitigating inhalation exposure to any fine dust or potential vapors, especially during transfer and weighing operations. All manipulations of the solid, including weighing and transfers, should be performed within the hood to minimize the risk of inhaling airborne particulates.[3]

Emergency preparedness is also a critical engineering control. The laboratory must be equipped with readily accessible and regularly tested emergency eyewash stations and safety showers .[4][5] Given that this compound is an eye irritant, immediate and prolonged flushing is the most effective first aid measure in case of eye contact.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield. | Protects against airborne dust and accidental splashes. Standard safety glasses do not provide a sufficient seal. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |

| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when handled in a fume hood. | If there is a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted.[3] |

Methodical Handling and Storage: Preventing Incidents Before They Occur

Prudent Storage Protocols

The moisture-sensitive nature of this compound dictates its storage requirements. It should be stored in a cool, dry, and well-ventilated area , away from direct sunlight and heat sources.[6] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[3] Storing it under an inert gas like argon or nitrogen can further prolong its shelf life and prevent hydrolysis.[2]

In terms of chemical compatibility, this compound should be segregated from:

-

Strong oxidizing agents: To prevent potentially vigorous reactions.

-

Strong acids and bases: These can catalyze its decomposition or hydrolysis.

-

Alcohols and amines: Anhydrides react with these nucleophiles to form esters and amides, respectively.[2] While these are often desired reactions, unintentional contact should be avoided.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid, minimizing the creation of dust.

-

Reaction Setup: If adding to a reaction vessel, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions, especially when reacting with nucleophiles.

-

Container Sealing: After use, securely seal the container, preferably purging the headspace with an inert gas if it will be stored for an extended period.

-

Decontamination: Clean any contaminated surfaces and equipment promptly.

Emergency Response: A Calm and Calculated Approach

In the event of an accidental release or exposure, a pre-planned and decisive response is crucial.

Spill Management

The appropriate response to a spill depends on its scale. The following flowchart provides a decision-making framework.

Caption: Decision-making workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol (for small, manageable spills):

-

Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]

-

Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[8] Do not use water , as it will react with the anhydride.

-

Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[8] Avoid creating dust. If necessary, slightly moisten the absorbent with an inert liquid (e.g., mineral oil) to minimize dust generation.[7]

-

Decontamination: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse.

-

Disposal: Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous chemical waste in accordance with institutional and local regulations.[8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Reactivity and Decomposition: Understanding the "Why"

The reactivity of this compound is centered around the electrophilic nature of its carbonyl carbons. This makes it susceptible to nucleophilic attack.

-

Hydrolysis: As previously mentioned, the reaction with water is a key consideration for handling and storage. This reaction regenerates camphoric acid.

-

Reaction with Alcohols and Amines: this compound will react with alcohols to form monoesters of camphoric acid and with amines to form the corresponding amides.[2] These reactions are fundamental to its use in synthesis but underscore the need for careful segregation from these chemical classes during storage.

Disposal: A Responsible Conclusion to Your Research

All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. Collect waste in a clearly labeled, sealed container and follow your institution's and local environmental regulations for chemical waste disposal.

By integrating these principles of proactive safety, methodical handling, and emergency preparedness into your laboratory workflow, you can confidently and safely harness the synthetic potential of this compound.

References

-

IsoLab. (n.d.). Acetic Anhydride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

American Chemical Society. (2015). Acetic Anhydride - Safety Data Sheet. Retrieved from [Link]

-

Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. American Industrial Hygiene Association. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Requirements for eyewash and shower facilities. United States Department of Labor. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

The Joint Commission. (n.d.). Eye Wash Station and Emergency Showers - Design Criteria. Retrieved from [Link]

-

ChemBK. (2024, April 9). DL-CAMPHOR ANHYDRIDE. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Unusual thermal degradation of maleic anhydride grafted polyethylene. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Purdue University. (n.d.). Acetic Anhydride. Retrieved from [Link]

-

American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

-

Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759–1765. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. United States Department of Labor. Retrieved from [Link]

-

Justrite. (n.d.). What are the OSHA Safety Shower Requirements?. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2008, April 14). Request to provide list of corrosive materials and concentrations requiring use of emergency eyewashes and showers. United States Department of Labor. Retrieved from [Link]

-

National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

-

Moravek, Inc. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

-

Zaera Research Group, UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 26). What Are Cyclic Anhydrides? [Video]. YouTube. Retrieved from [Link]

-

Unicare. (2025, March 1). Beyond Compliance: Ensuring Workplace Safety with OSHA's Eyewash and Shower Guidelines. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. Retrieved from [Link]

-

Simple Lab. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

-

Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2023, January 3). Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay). Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. (+/-)-Camphoric anhydride, 98%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. arxiv.org [arxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. connectsci.au [connectsci.au]

- 6. The low-temperature study of D- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Biodegradable Polyesters Using DL-Camphoric Anhydride

Introduction: The Imperative for Sustainable and Functional Biopolymers

The relentless pursuit of advanced biomaterials for drug delivery, tissue engineering, and sustainable plastics has spotlighted biodegradable polyesters as a cornerstone of modern polymer chemistry. Their inherent hydrolyzable ester linkages offer a pathway to biocompatible degradation products, a critical attribute for biomedical applications and for mitigating environmental persistence.[1] Among the diverse array of monomers, those derived from natural and renewable resources are of paramount importance. DL-Camphoric anhydride, a derivative of the bicyclic monoterpene camphor, presents a compelling building block for novel polyesters. Its rigid, stereochemically rich structure can impart unique thermal and mechanical properties to the resulting polymers, potentially offering advantages over more conventional aliphatic polyesters.[2]

This technical guide provides a comprehensive overview of the synthesis of biodegradable polyesters from this compound, with a focus on organocatalyzed ring-opening polymerization (ROP). We will delve into the mechanistic rationale behind this synthetic strategy, provide detailed experimental protocols, outline crucial characterization techniques, and discuss the potential applications of these camphor-based polyesters. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of biomaterials.

Synthetic Strategy: Ring-Opening Polymerization of this compound

The synthesis of high molecular weight polyesters can be broadly achieved through two primary routes: step-growth polycondensation and ring-opening polymerization (ROP).[3] While polycondensation of a diacid (like camphoric acid) with a diol is a viable method, it often requires high temperatures and stringent vacuum to remove the water byproduct and achieve high molecular weights.[2] In contrast, ROP of cyclic monomers, such as anhydrides, can proceed under milder conditions and offers better control over the polymer's molecular weight and architecture, particularly when employing living polymerization techniques.[4]

The copolymerization of cyclic anhydrides with epoxides is a well-established route to polyesters.[5] However, the direct copolymerization of a cyclic anhydride with a diol, while less common, can be achieved through a ring-opening mechanism, especially with the aid of a suitable catalyst. Organocatalysis has emerged as a powerful, metal-free alternative for polymerization, mitigating concerns of metal contamination in biomedical applications.[3] Catalysts such as 4-dimethylaminopyridine (DMAP) and combinations of a thiourea and an organic base (e.g., (-)-sparteine) have proven effective in promoting the ROP of cyclic esters and related monomers.[6]

The proposed mechanism for the organocatalyzed ROP of this compound with a diol involves the activation of the anhydride by the catalyst, followed by nucleophilic attack by the hydroxyl group of the diol or the growing polymer chain. This process regenerates the active species and propagates the polymer chain.

Experimental Workflow for Polyester Synthesis

Caption: Figure 1. Experimental workflow for the synthesis and characterization of polyesters.

Detailed Protocols

Protocol 1: Organocatalyzed Ring-Opening Polymerization of this compound with 1,4-Butanediol

This protocol describes a representative synthesis of a polyester from this compound and 1,4-butanediol using a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU) as the organocatalyst system.

Materials:

-

This compound (recrystallized from a suitable solvent and dried under vacuum)

-

1,4-Butanediol (distilled and dried over molecular sieves)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled and stored under inert gas)

-

Thiourea (TU) (recrystallized and dried under vacuum)

-

Anhydrous toluene (distilled from sodium/benzophenone)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon or nitrogen.

-

Reagent Charging: To the flask, add this compound (e.g., 1.82 g, 10 mmol), 1,4-butanediol (e.g., 0.90 g, 10 mmol), thiourea (e.g., 0.076 g, 1 mmol), and anhydrous toluene (e.g., 20 mL).

-

Initiation: The mixture is stirred at room temperature until all solids are dissolved. Then, DBU (e.g., 0.152 g, 1 mmol) is added via syringe.

-

Polymerization: The reaction mixture is heated to a set temperature (e.g., 80 °C) and stirred for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing them by FTIR for the disappearance of the anhydride peaks.

-

Purification:

-

After the desired reaction time, the mixture is cooled to room temperature.

-

The viscous solution is diluted with a small amount of chloroform.

-

The polymer is precipitated by slowly adding the chloroform solution to a beaker of cold methanol with vigorous stirring.

-

The precipitated polymer is collected by filtration and washed with fresh methanol.

-

-

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization of Camphor-Based Polyesters

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyesters.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the polyester by identifying the characteristic ester carbonyl stretch (around 1730 cm⁻¹) and the disappearance of the anhydride carbonyl stretches (around 1815 and 1760 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

¹H NMR: Allows for the identification of protons in the repeating unit of the polymer, confirming the incorporation of both the camphoric and diol moieties.

-

¹³C NMR: Confirms the carbon skeleton of the polymer and the formation of the ester linkage.

-

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7] A low PDI (typically < 1.5) is indicative of a controlled polymerization process.

Thermal Properties

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8] The rigid camphor backbone is expected to result in a relatively high Tg compared to analogous linear aliphatic polyesters.

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring the weight loss as a function of temperature. This provides the decomposition temperature (Td).

Table 1: Representative Characterization Data for a Camphor-Based Polyester

| Property | Symbol | Expected Value Range | Analysis Technique |

| Number-Average Molecular Weight | Mn | 10,000 - 50,000 g/mol | GPC |

| Polydispersity Index | PDI | 1.2 - 1.8 | GPC |

| Glass Transition Temperature | Tg | 40 - 80 °C | DSC |

| Decomposition Temperature (5% weight loss) | Td5% | > 250 °C | TGA |

Note: These are expected ranges and the actual values will depend on the specific diol used, the catalyst system, and the polymerization conditions.

Mechanism of Organocatalyzed Ring-Opening Polymerization

The dual activation mechanism involving a thiourea and a basic catalyst like DBU is a plausible pathway for the ring-opening polymerization of this compound with a diol.

Dual Activation Mechanism

Caption: Figure 2. Proposed dual activation mechanism for the ROP of this compound.

In this proposed mechanism, the thiourea activates the carbonyl groups of the camphoric anhydride through hydrogen bonding, making them more electrophilic. Simultaneously, the basic catalyst (DBU) deprotonates the hydroxyl group of the diol (or the terminal hydroxyl group of the growing polymer chain), increasing its nucleophilicity. The activated nucleophile then attacks the activated carbonyl carbon of the anhydride, leading to ring opening and the formation of an ester linkage. This process propagates to form the polyester chain.

Potential Applications in Drug Development

The unique properties of camphor-based polyesters make them attractive candidates for various biomedical applications.

-

Controlled Drug Delivery: The biodegradability of these polyesters can be tailored by copolymerization with other monomers, allowing for controlled release of encapsulated therapeutic agents.[9] The hydrophobic nature of the camphor moiety may be particularly useful for the delivery of hydrophobic drugs.

-

Tissue Engineering Scaffolds: The rigidity imparted by the camphor backbone could provide the mechanical strength required for load-bearing tissue engineering applications.[2] The degradation rate can be tuned to match the rate of tissue regeneration.

-

Nanoparticle Formulations: These polyesters can be formulated into nanoparticles for targeted drug delivery. The surface of these nanoparticles can be further functionalized to improve their circulation time and targeting efficiency.

Conclusion and Future Outlook

The synthesis of biodegradable polyesters from this compound via organocatalyzed ring-opening polymerization offers a promising avenue for the development of novel biomaterials. The ability to tune the polymer's properties by judicious selection of the comonomer (diol) and polymerization conditions opens up a wide design space for materials tailored to specific applications in drug delivery and tissue engineering. The metal-free nature of organocatalysis is a significant advantage for biomedical applications. Future research should focus on a detailed investigation of the degradation kinetics and biocompatibility of these camphor-based polyesters, as well as exploring their potential in advanced drug delivery systems and as functional biomaterials.

References

-

Ryzhakov, D., Printz, G., Jacques, B., Messaoudi, S., Dumas, F., Dagorne, S., & Le Bideau, F. (2021). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry, 12(21), 2932-2946. [Link]

-

Soccio, M., Lotti, N., Gigli, M., Finelli, L., Gazzano, M., & Siracusa, V. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2728. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wang, J., Chen, Y., & Zhang, Y. (2021). Synthesis and Characterization of Biobased Polyesters with Tunable Tg by ROCOP of Beta-Elemene Oxides and Phthalic Anhydride. ACS Sustainable Chemistry & Engineering, 9(6), 2489–2498. [Link]

-

Wu, H., Liu, C., Chen, Y., Li, D., Wang, L., & Wang, Y. (2020). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Polymers, 12(10), 2351. [Link]

-

De, S., & Williams, C. K. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 144(15), 6794–6803. [Link]

-

ResearchGate. (n.d.). DSC of biodegradable plastic composites material. Retrieved from [Link]

-

ResearchGate. (n.d.). Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Retrieved from [Link]

-

University of Bath. (n.d.). Ring opening copolymerization using simple Fe(III) complexes and metal- and halide-free organic catalysts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H and b) ¹³C NMR spectra of the obtained poly(1 b+2 a) from.... Retrieved from [Link]

-

Feng, J., He, Y., & Zhang, Y. (2019). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 7, 64. [Link]

-

Lecomte, P., & Riva, R. (2010). Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. Polymer Chemistry, 1(8), 1195-1201. [Link]

-

ACS Publications. (n.d.). Excellent Comprehensive Performance Epoxy Resin with Ultra-high Toughness Enabled by Heteroatom-Containing Hyperbranched Polyest. Retrieved from [Link]

- Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.

-

Royal Society of Chemistry. (n.d.). Metal-free Polyether Synthesis by Organocatalyzed Ring-opening Polymerization. Retrieved from [Link]

-

Gavasane, A. J., & Pawar, H. A. (2014). Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. Clinical Pharmacology & Biopharmaceutics, 3(4). [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]

- 5. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Chiral Resolution of Amines Using DL-Camphoric Anhydride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of using DL-camphoric anhydride as a chiral resolving agent for racemic amines. This document is designed to offer not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling users to adapt and troubleshoot the protocols for their specific applications.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is a critical step in the development of many chemical entities.

Classical resolution via the formation of diastereomers remains a robust and scalable method for obtaining enantiomerically pure compounds.[][2] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by conventional methods such as fractional crystallization or chromatography.[2][3]

This guide focuses on the application of this compound, a readily available and cost-effective resolving agent, for the chiral resolution of primary and secondary amines. The reaction of an amine with an anhydride yields an amide, and in this case, the reaction of a racemic amine with racemic camphoric anhydride provides a unique pathway to achieving chiral separation.[4][5]

The Mechanism: Formation of Diastereomeric Amides

The core of this resolution technique lies in the reaction of a racemic amine (containing both R- and S-enantiomers) with this compound (a mixture of d- and l-enantiomers). This reaction opens the anhydride ring to form a pair of diastereomeric camphoramic acids, which are amides with a pendant carboxylic acid group.

The reaction of a racemic amine, (R/S)-Amine, with this compound results in the formation of four stereoisomeric products. These can be grouped into two pairs of diastereomers:

-

Pair 1: (R)-Amine + (d)-Camphoric Anhydride → (R,d)-Camphoramic Acid AND (S)-Amine + (l)-Camphoric Anhydride → (S,l)-Camphoramic Acid (These are enantiomers of each other).

-

Pair 2: (S)-Amine + (d)-Camphoric Anhydride → (S,d)-Camphoramic Acid AND (R)-Amine + (l)-Camphoric Anhydride → (R,l)-Camphoramic Acid (These are also enantiomers of each other).

The key to the separation is that the physical properties of Pair 1 are different from the physical properties of Pair 2. This difference in properties, most notably solubility, allows for the separation of the two pairs of diastereomers by fractional crystallization.

Caption: Formation of two pairs of diastereomeric amides.

Experimental Protocols

The following protocols provide a step-by-step guide for the chiral resolution of a model primary amine. Researchers should consider these as a starting point and may need to optimize conditions for their specific substrate.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Racemic Amine | Round-bottom flasks |

| This compound | Magnetic stirrer with heating mantle |

| Anhydrous Solvent (e.g., Toluene, Ethyl Acetate) | Reflux condenser |

| Hydrochloric Acid (HCl) | Buchner funnel and filter paper |

| Sodium Hydroxide (NaOH) | Rotary evaporator |

| Organic Solvents for Extraction (e.g., Dichloromethane, Diethyl Ether) | pH meter or pH paper |

| Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄) | Melting point apparatus |

| Solvents for Recrystallization (e.g., Ethanol, Acetone, Hexane) | Polarimeter |

| Chiral HPLC or GC system |

Step 1: Formation of Diastereomeric Camphoramic Acids

This protocol details the reaction of a racemic amine with this compound to form the diastereomeric amides.

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the racemic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, 5-10 mL per gram of amine).

-

Addition of Resolving Agent: Add this compound (1.0 eq.) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. The reaction is typically complete within 2-4 hours.

-

Isolation of the Diastereomeric Mixture: Once the reaction is complete, allow the mixture to cool to room temperature. The diastereomeric amides may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomeric amides.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the camphoric anhydride, which would lead to the formation of camphoric acid and reduce the yield of the desired amides.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate between the amine and the anhydride. Toluene is a common solvent for this reaction due to its appropriate boiling point and its ability to azeotropically remove any trace amounts of water.

Step 2: Separation of Diastereomers by Fractional Crystallization

This step is the most critical part of the resolution process and often requires careful optimization. The goal is to exploit the solubility difference between the two pairs of diastereomeric amides.

Protocol:

-

Solvent Screening: To find a suitable solvent for crystallization, test the solubility of the crude diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexane or heptane) at room temperature and at elevated temperatures. An ideal solvent will dissolve the mixture when heated but will allow for the selective precipitation of one pair of diastereomers upon cooling.

-

First Crystallization: Dissolve the crude diastereomeric amide mixture in a minimum amount of the chosen hot solvent.

-

Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The less soluble diastereomeric pair will crystallize out.

-

Isolation of the First Diastereomer Pair: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of the cold crystallization solvent.

-

Enrichment of the Second Diastereomer Pair: The filtrate is now enriched in the more soluble diastereomeric pair. The solvent can be evaporated to recover this pair, which can be further purified if necessary.

-

Recrystallization for Purity: The isolated crystals of the less soluble diastereomer pair should be recrystallized one or more times from the same solvent system until a constant melting point and specific rotation are achieved, indicating high diastereomeric purity.

Self-Validating System:

-

The progress of the separation can be monitored by measuring the melting point and optical rotation of the successive crops of crystals. A constant melting point and a stable, maximum specific rotation are indicative of a pure diastereomer.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent can also be used to determine the diastereomeric excess (d.e.) of the crystalline material.

Step 3: Hydrolysis of the Diastereomeric Amides and Recovery of the Enantiopure Amine

Once a diastereomerically pure amide is obtained, the final step is to hydrolyze the amide bond to release the enantiomerically pure amine.[6]

Protocol:

-

Hydrolysis Reaction: Place the diastereomerically pure camphoramic acid in a round-bottom flask. Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heating: Heat the mixture to reflux for several hours (typically 4-12 hours). The hydrolysis progress can be monitored by TLC.

-

Work-up (Acidic Hydrolysis):

-

After cooling, the reaction mixture will contain the protonated amine and camphoric acid.

-

Make the solution basic by the careful addition of a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

-

The aqueous layer will contain the sodium salt of camphoric acid, which can be recovered by acidification and extraction if desired.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically pure amine.

-

-

Work-up (Basic Hydrolysis):

-

After cooling, the reaction mixture will contain the free amine and the salt of camphoric acid.

-

Extract the free amine with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent to yield the enantiopure amine.

-

Authoritative Grounding: The hydrolysis of amides is a well-established chemical transformation, typically requiring harsh conditions such as prolonged heating in the presence of strong acids or bases.[6][7]

Overall Experimental Workflow

The entire process, from the racemic amine to the enantiomerically pure product, is summarized in the following workflow diagram.

Caption: Workflow for chiral resolution of amines.

Data Analysis and Characterization

To ensure the success of the chiral resolution, it is essential to characterize the intermediates and the final products thoroughly.

| Analysis | Purpose | Expected Outcome |

| Melting Point | Assess the purity of the diastereomeric amides and the final amine. | A sharp and constant melting point for the recrystallized diastereomer. |

| Polarimetry | Determine the optical purity of the resolved amine. | A non-zero specific rotation that reaches a constant value upon purification. |

| Chiral HPLC/GC | Quantify the enantiomeric excess (e.e.) of the final amine. | A single peak corresponding to the desired enantiomer. |

| NMR Spectroscopy | Confirm the chemical structure of the amides and the final amine. | Spectra consistent with the expected structures. |

| Mass Spectrometry | Determine the molecular weight of the products. | A molecular ion peak corresponding to the calculated molecular weight. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of diastereomeric amides | Hydrolysis of camphoric anhydride. | Ensure all glassware is dry and use an anhydrous solvent. |

| Incomplete reaction. | Increase reaction time or temperature. Confirm stoichiometry of reactants. | |

| Poor separation of diastereomers | Unsuitable crystallization solvent. | Screen a wider range of solvents and solvent mixtures. |

| Diastereomers have very similar solubilities. | Consider alternative separation techniques such as column chromatography. | |

| Incomplete hydrolysis of the amide | Insufficient reaction time or acid/base concentration. | Increase the reaction time, temperature, or the concentration of the acid/base. |

| Low optical purity of the final amine | Incomplete separation of diastereomers. | Perform additional recrystallizations of the diastereomeric amide. |

| Racemization during hydrolysis. | Use milder hydrolysis conditions if possible, although this is less common for simple amines. |

References

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Martins, F., et al. (2025). synthesis of chiral 1,5-diamines derived from (r)-(+)-camphor. ResearchGate. Retrieved from [Link]

-

Yarovaya, O. I., et al. (2023). Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics. ResearchGate. Retrieved from [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). The chiral induction effect of camphoric acid on the crystallization of.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

Yarovaya, O. I., et al. (2023). Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Retrieved from [Link]

-

Ma, X.-L., et al. (2014). Synthesis and antifungal activity of camphoric acid-based acylhydrazone compounds. Retrieved from [Link]

-

Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

- Google Patents. (n.d.). EP0149885A2 - Method of resolving a racemic mixture.

-

Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Retrieved from [Link]

-

GTFCh. (n.d.). Determination of the enantiomeric composition of amphetamine standards. Retrieved from [Link]

-

OpenBU. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. Retrieved from [Link]

-

ScholarWorks. (2025, April 3). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]

-

YouTube. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

-

YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acid Anhydrides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

MDPI. (2024, July 13). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. Retrieved from [Link]

-

SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). L-Camphoric anhydride. Retrieved from [Link]

Sources

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Application Note & Protocols: Asymmetric Synthesis Employing Chiral Auxiliaries Derived from Camphoric Anhydride

Abstract: The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction.[1][2] Among the diverse array of available auxiliaries, those derived from the camphor scaffold have gained prominence due to their natural availability in both enantiomeric forms, cost-effectiveness, and a conformationally rigid bicyclic structure that provides a well-defined and sterically demanding chiral environment.[3][4] This application note details the synthesis of versatile chiral diamine auxiliaries from enantiopure camphoric acid (via its anhydride) and provides a comprehensive protocol for their application in highly diastereoselective asymmetric Michael additions.

The Camphor Scaffold: A Privileged Chiral Starting Material